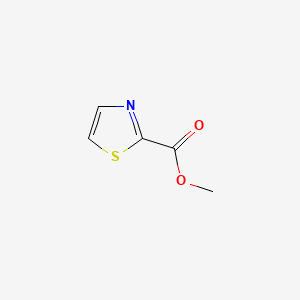
Acétate d’éthyle (2-formyl-1H-pyrrol-1-yl)
Vue d'ensemble
Description
Ethyl (2-formyl-1H-pyrrol-1-yl)acetate is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which includes both an ester and an aldehyde functional group, making it a versatile intermediate in organic synthesis .
Applications De Recherche Scientifique
Ethyl (2-formyl-1H-pyrrol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2-formyl-1H-pyrrol-1-yl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with formamide in the presence of a base, followed by cyclization to form the pyrrole ring . Another method includes the condensation of ethyl acetoacetate with an appropriate aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of ethyl (2-formyl-1H-pyrrol-1-yl)acetate typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The choice of solvent, temperature, and pressure conditions are optimized to ensure high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-formyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl (2-carboxy-1H-pyrrol-1-yl)acetate.
Reduction: Ethyl (2-hydroxymethyl-1H-pyrrol-1-yl)acetate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which ethyl (2-formyl-1H-pyrrol-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. The ester group can undergo hydrolysis, releasing the active pyrrole derivative.
Comparaison Avec Des Composés Similaires
Ethyl (2-formyl-1H-pyrrol-1-yl)acetate can be compared with other pyrrole derivatives such as:
Ethyl (2-formyl-5-methyl-1H-pyrrol-1-yl)acetate: Similar structure but with a methyl group at the 5-position, which can affect its reactivity and biological activity.
Ethyl (2-formyl-1H-pyrrol-1-yl)propanoate: Similar structure but with a propanoate ester group, which can influence its solubility and reactivity.
These comparisons highlight the unique properties of ethyl (2-formyl-1H-pyrrol-1-yl)acetate, particularly its balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
ethyl 2-(2-formylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-10-5-3-4-8(10)7-11/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOCQHLJMZYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


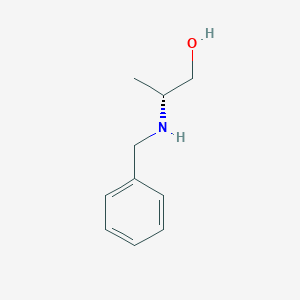
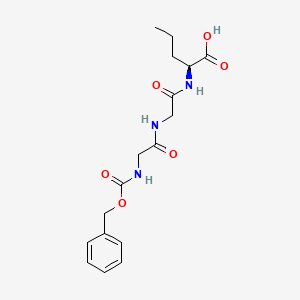

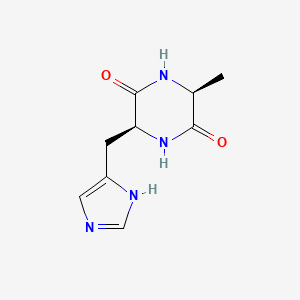
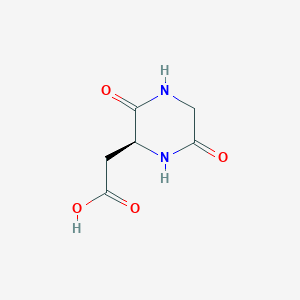
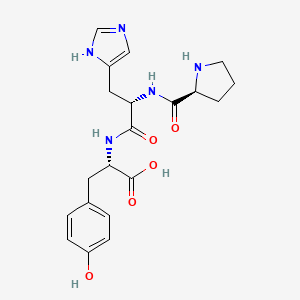

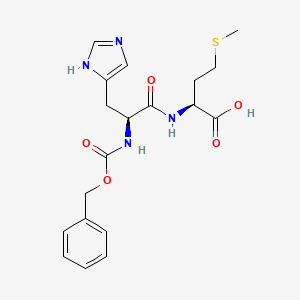
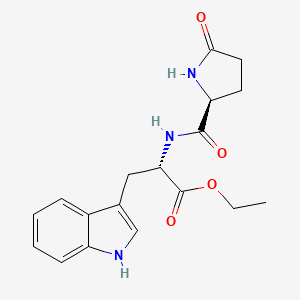
![n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine](/img/structure/B1352453.png)



